Ethyl 6-chloropyridazine-3-carboxylate

Vue d'ensemble

Description

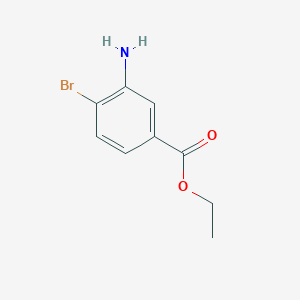

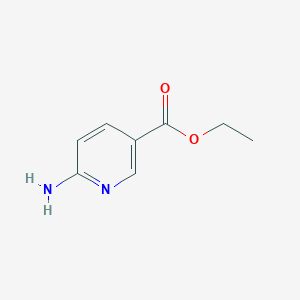

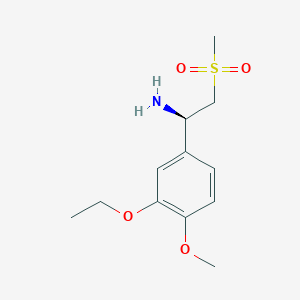

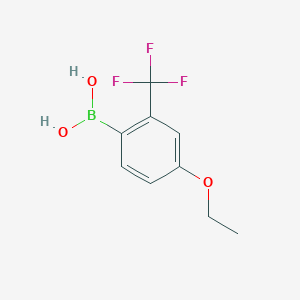

Ethyl 6-chloropyridazine-3-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyridazine ring, a chloro substituent at the 6-position, and an ester group at the 3-position. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of this compound and related compounds has been explored through various methods. For instance, a novel synthesis route for pyridazine derivatives was reported, where ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate was used as a starting material to obtain a series of pyridazines with yields up to 70% . Another study described the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various pyridine derivatives, showcasing the versatility of pyridazine-based compounds . Additionally, a four-component synthesis of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates was achieved, highlighting the complexity of reactions involving pyridazine scaffolds .

Molecular Structure Analysis

The molecular structure of this compound-related compounds has been determined through various analytical techniques. For example, the crystal structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was elucidated using single-crystal X-ray diffraction, providing insights into the stereochemistry and conformation of such molecules .

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions. The reactivity of related pyridazine compounds has been demonstrated in several studies. For instance, the reductive cyclization of ethyl 2-diazo-2-(5-fluoro-2-halonicotinoyl)acetate with trialkylphosphine led to the formation of fluorinated pyrido[2,3-c]pyridazine derivatives . Another study reported the synthesis of 7-chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido[2,3-c]pyridazine-3-carboxylic acid and its derivatives, which exhibited antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. While specific data on the physical properties of this compound was not provided in the papers, related compounds have been characterized using infrared spectroscopy, mass spectrometry, nuclear magnetic resonance, and elemental analysis to determine their structures and properties . These techniques are essential for understanding the behavior of these compounds under various conditions and for their potential applications.

Applications De Recherche Scientifique

Synthesis and Pharmacological Studies

Ethyl 6-chloropyridazine-3-carboxylate is utilized in the synthesis of various pharmacologically active compounds. For instance, ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates, prepared from reactions involving substituted 3-amino-pyridazines, have been evaluated for their anti-inflammatory, analgesic, and ulcerogenic actions. These compounds were also tested for their ability to inhibit prostaglandin biosynthesis, showcasing the potential medical applications of these derivatives in treating inflammation and pain (Abignente et al., 1992).

Heterocyclic Compound Synthesis

The compound is a key precursor in synthesizing diverse heterocyclic compounds. Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate, a derivative, was cyclized with nucleophilic reagents to produce new derivatives of pyrazolo[3,4-c]pyridazine. These novel compounds were structurally confirmed and studied for their effects on the central nervous system (Zabska et al., 1998).

Material Science and Corrosion Inhibition

In material science, derivatives of this compound have shown promise as corrosion inhibitors. A study on ethyl (6-methyl-3-oxopyridazin-2-yl) acetate revealed its efficiency in inhibiting mild steel corrosion in hydrochloric acid, indicating its potential use in protecting metals from corrosive environments (Ghazoui et al., 2017).

Antimicrobial and Anticancer Activities

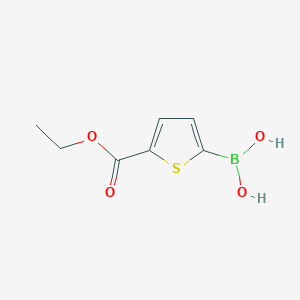

Compounds derived from this compound have been evaluated for their antimicrobial and anticancer activities. For instance, new heterocycles utilizing thiophene incorporated thioureido substituent as precursors demonstrated potent activity against the colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020). Additionally, novel thieno[2,3-c]pyridazines synthesized using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material were confirmed to possess antibacterial activities (Al-Kamali et al., 2014).

Synthesis of Functionalized Compounds

This compound is also instrumental in synthesizing functionalized compounds. For instance, ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and yields, demonstrating the compound's versatility in organic synthesis (Zhu et al., 2003).

Safety and Hazards

Ethyl 6-chloropyridazine-3-carboxylate is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Orientations Futures

While the exact future directions for Ethyl 6-chloropyridazine-3-carboxylate are not specified in the available literature, related compounds have been used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . They have also been used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .

Propriétés

IUPAC Name |

ethyl 6-chloropyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-6(8)10-9-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSVPKDEHFOXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438516 | |

| Record name | Ethyl 6-chloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75680-92-1 | |

| Record name | Ethyl 6-chloro-3-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75680-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-chloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride](/img/structure/B3021188.png)